(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride
CAS No.: 1609388-54-6
Cat. No.: VC2877728
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1609388-54-6 |
---|---|
Molecular Formula | C8H15Cl2N3O2 |
Molecular Weight | 256.13 g/mol |
IUPAC Name | (7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Standard InChI Key | SVYXOKLESYKYOX-PVNUIUKASA-N |
Isomeric SMILES | CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)N.Cl.Cl |
SMILES | CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl |
Canonical SMILES | CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride is a complex organic compound featuring a hexahydropyrrolo[1,2-a]pyrazine core structure with specific stereochemistry indicated by the (7R,8aS) configuration. This molecule belongs to the broader class of heterocyclic organic compounds containing both nitrogen and oxygen atoms in its structure. The compound is characterized by an amino group at the 7-position, a methyl substituent, and two carbonyl groups at positions 1 and 4 of the pyrazine ring. As the name indicates, it exists as a dihydrochloride salt, which contributes to its solubility properties and stability profile.
The compound is primarily identified through the following registry numbers and identifiers:
Parameter | Value |
---|---|
CAS Numbers | 1609388-54-6, 1268326-43-7 |
Molecular Formula | C8H15Cl2N3O2 |
Molecular Weight | 256.13 g/mol |
IUPAC Name | (7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride |
InChI | InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1 |
InChIKey | SVYXOKLESYKYOX-PVNUIUKASA-N |
SMILES | CN1CC(=O)N2CC@@HN.Cl.Cl |
Table 1: Chemical identifiers for (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride
Structural Characteristics and Stereochemistry
The compound features a bicyclic structure with a fused pyrrolo[1,2-a]pyrazine core. The stereochemical designation (7R,8aS) indicates specific three-dimensional configuration at the 7 and 8a positions, which is crucial for its potential biological activity and chemical reactivity. The 7R configuration refers to the amino-substituted carbon, while the 8aS configuration defines the stereochemistry at the bridgehead carbon connecting both rings.
The molecular architecture contains:
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A hexahydropyrrolo[1,2-a]pyrazine bicyclic framework
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An amino group at the 7-position with R stereochemistry
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A methyl substituent attached to the nitrogen at position 2
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Two carbonyl groups at positions 1 and 4, forming a diketopiperazine-like structure
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Two chloride counterions forming the dihydrochloride salt
This specific stereochemical configuration distinguishes it from related compounds such as its stereoisomer (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride, which has different stereochemistry at the 7-position .
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physicochemical properties that influence its handling, storage, and application in research settings . The available data suggests the following physical and chemical characteristics:
Property | Value/Description |
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Physical State | Solid |
Color | Not explicitly specified in literature |
Solubility | Likely soluble in polar solvents due to salt form |
Storage Conditions | Varies by supplier; typically cold storage (refrigeration or freezing) |
Stability | May be sensitive to moisture due to salt form |
Hazard Classification | Irritant |
Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Typical Purity | ≥95% |
Table 2: Physical and chemical properties of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride
As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form. This property makes it potentially more suitable for certain biological assays and research applications where aqueous solubility is advantageous.
Comparative Analysis with Related Compounds
The pyrrolopyrazine structural class encompasses several related compounds with varying substituents and stereochemical configurations. A comparative analysis highlights the structural relationships and potential functional differences:
Compound | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride | 1609388-54-6 | C8H15Cl2N3O2 | Subject compound; (7R,8aS) configuration, 2-methyl group, amino at position 7, dihydrochloride salt |
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 51072203 | C7H11N3O2 | Lacks methyl group at position 2, free base rather than salt |
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride | 1609388-61-5 | C7H12ClN3O2 | Lacks methyl group at position 2, monohydrochloride rather than dihydrochloride |
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride | 1881275-83-7 | C8H14ClN3O2 | Opposite stereochemistry at position 7 (S instead of R), monohydrochloride salt |
(7R,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride | 2918775-76-3 | C7H15Cl2FN2 | Contains fluoro instead of amino group, lacks carbonyl groups |
Table 3: Comparative analysis of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride with related compounds
These structural variations, particularly in stereochemistry and functional group substitutions, can significantly influence the physicochemical properties and potential biological activities of these compounds. The specific (7R,8aS) configuration may confer distinct recognition patterns in biological systems compared to other stereoisomers.
Future Research Directions
The pyrrolopyrazine scaffold represents an interesting structural motif with potential for further exploration in several research areas. Future research directions for (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride might include:
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Structure-activity relationship studies to determine how the specific stereochemistry affects binding to potential biological targets
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Development of synthetic methodologies to access related analogs with modified substituents
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Investigation of potential biological activities, particularly in neuropharmacology where similar structural motifs have shown promise
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Exploration as a building block for more complex molecules with potential therapeutic applications
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Comparative studies with stereoisomers to understand the importance of the (7R,8aS) configuration
These research directions could expand our understanding of this compound class and potentially lead to valuable applications in medicinal chemistry and drug discovery.
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